1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .
Synthesis Analysis
The synthesis of this compound can be achieved through the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C14H24N2O4 . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group in this compound can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its stability under basic hydrolysis conditions and catalytic reduction conditions . It is also inert against various nucleophiles .Scientific Research Applications
Synthesis and Stereochemistry
- Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This advancement significantly shortened existing synthesis procedures for these unnatural amino acids, contributing to the field of stereochemistry and compound synthesis (Bakonyi et al., 2013).
Chemical Reactions and Derivatives
- Boev et al. (2015) explored the reactions of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives. These reactions yielded various isomers and demonstrated the versatility of similar tert-butoxycarbonyl-containing compounds in chemical syntheses (Boev et al., 2015).
- Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imide compounds, demonstrating a unique reaction mechanism involving a nine-membered cyclic transition state (Xue & Silverman, 2010).
Antibacterial Activities
- Song et al. (2015) investigated N-tert-butoxycarbonyl-thiazolidine carboxylic acid for antibacterial activities. Their findings indicated that certain derivatives of this compound showed promising antibacterial properties against various bacterial strains (Song et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids could expand the applicability of AAILs . Future research could also focus on the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCTXOGRWQLHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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